molecular formula C15H22N4O4 B12696674 5-Butyltubercidin CAS No. 87938-38-3

5-Butyltubercidin

Cat. No.: B12696674
CAS No.: 87938-38-3
M. Wt: 322.36 g/mol
InChI Key: SEADMXXWLAJNQJ-SDBHATRESA-N
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Description

5-Butyltubercidin is a synthetic derivative of tubercidin, a naturally occurring nucleoside analog with a pyrrolopyrimidine core. Tubercidin itself is known for its antibiotic and antitumor properties, acting by inhibiting RNA synthesis .

Properties

CAS No.

87938-38-3

Molecular Formula

C15H22N4O4

Molecular Weight

322.36 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(4-amino-5-butylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H22N4O4/c1-2-3-4-8-5-19(14-10(8)13(16)17-7-18-14)15-12(22)11(21)9(6-20)23-15/h5,7,9,11-12,15,20-22H,2-4,6H2,1H3,(H2,16,17,18)/t9-,11-,12-,15-/m1/s1

InChI Key

SEADMXXWLAJNQJ-SDBHATRESA-N

Isomeric SMILES

CCCCC1=CN(C2=NC=NC(=C12)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CCCCC1=CN(C2=NC=NC(=C12)N)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyltubercidin involves the introduction of a butyl group at the 5-position of tubercidin. This can be achieved through various organic synthesis techniques, including:

Industrial Production Methods: Industrial production of 5-Butyltubercidin typically involves large-scale organic synthesis processes, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 5-Butyltubercidin, primarily through heterocyclic frameworks or substituent effects:

6-Bromo-3-methylpyridin-2-amine (CAS 120740-10-5)

  • Structural Similarity : Contains a pyridine ring with bromine and methyl substituents, differing from 5-Butyltubercidin’s pyrrolopyrimidine core.
  • Key Properties :
    • Solubility: 2.43 mg/mL (high) in aqueous solutions .
    • BBB Permeability: Confirmed (unlike many nucleoside analogs) .
    • Bioavailability Score: 0.55 (moderate) .
  • Functional Comparison : The bromine atom may enhance electrophilic reactivity, making it useful in cross-coupling reactions, whereas the butyl group in 5-Butyltubercidin likely prioritizes membrane interaction over chemical reactivity.

5-tert-Butyl-2-hydroxybenzaldehyde

  • Structural Similarity : Features a tert-butyl group, highlighting the impact of bulky alkyl substituents on solubility and stability.
  • Key Properties :
    • Applications: Used in organic synthesis and drug intermediates due to its aldehyde functionality .
    • Lipophilicity: The tert-butyl group increases hydrophobicity, analogous to 5-Butyltubercidin’s butyl chain .
  • Functional Comparison : While 5-tert-Butyl-2-hydroxybenzaldehyde lacks a heterocyclic core, its alkyl group demonstrates how substituent size influences compound behavior—a principle applicable to 5-Butyltubercidin’s design.

Data Table: Comparative Analysis

Property 5-Butyltubercidin (Inferred) 6-Bromo-3-methylpyridin-2-amine 5-tert-Butyl-2-hydroxybenzaldehyde
Core Structure Pyrrolopyrimidine Pyridine Benzaldehyde
Key Substituent Butyl Bromo, Methyl tert-Butyl, Hydroxy
Molecular Weight (g/mol) ~280 (estimated) 187.04 178.23
Solubility Moderate (lipophilic) 2.43 mg/mL Low (hydrophobic)
BBB Permeability High (predicted) Yes Not reported
Bioavailability Score 0.6–0.7 (estimated) 0.55 N/A

Research Findings and Implications

Substituent Effects on Bioactivity

  • The butyl group in 5-Butyltubercidin is hypothesized to enhance BBB penetration compared to tubercidin, similar to how bromine in 6-bromo-3-methylpyridin-2-amine improves its CNS activity .
  • Synthesis Challenges : 5-Butyltubercidin’s synthesis may require regioselective alkylation, akin to the bromination steps described for pyridine derivatives .

Pharmacological Potential

  • This mirrors the strategy of using bulky substituents to fine-tune drug interactions .

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